molecular formula C19H27N3O6S B2627442 Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 326866-21-1

Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2627442
CAS No.: 326866-21-1
M. Wt: 425.5
InChI Key: RVTRMQCELGOSMW-UHFFFAOYSA-N
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Description

Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a piperidine ring, and a sulfonyl group

Scientific Research Applications

Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Synthesis of the piperidine ring: This involves the hydrogenation of a pyridine derivative or the cyclization of a suitable amine precursor.

    Attachment of the sulfonyl group: This step typically involves the reaction of a sulfonyl chloride with an amine or alcohol group.

    Coupling of the functional groups: The final step involves the coupling of the tetrahydrofuran, piperidine, and sulfonyl groups through carbamate formation, which can be achieved using a suitable carbamoylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-((3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate: Similar compounds include other carbamate derivatives with different substituents on the piperidine or tetrahydrofuran rings.

    Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different functional groups.

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S/c1-27-19(24)21-15-6-8-17(9-7-15)29(25,26)22-10-2-4-14(13-22)18(23)20-12-16-5-3-11-28-16/h6-9,14,16H,2-5,10-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTRMQCELGOSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>63.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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